N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine typically involves the reaction of 4-chlorophenyl isothiocyanate with 4-aminobenzoyl glycine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols); often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Derivatives with different functional groups replacing the chlorophenyl group.
Scientific Research Applications
N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-Bromophenyl)carbamothioyl]amino}benzoyl)glycine
- N-(4-{[(4-Methylphenyl)carbamothioyl]amino}benzoyl)glycine
- N-(4-{[(4-Fluorophenyl)carbamothioyl]amino}benzoyl)glycine
Uniqueness
N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in various research applications .
Properties
CAS No. |
62903-98-4 |
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Molecular Formula |
C16H14ClN3O3S |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[[4-[(4-chlorophenyl)carbamothioylamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C16H14ClN3O3S/c17-11-3-7-13(8-4-11)20-16(24)19-12-5-1-10(2-6-12)15(23)18-9-14(21)22/h1-8H,9H2,(H,18,23)(H,21,22)(H2,19,20,24) |
InChI Key |
JBTPYQQCGKWQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)NC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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